2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thiazolotriazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused with a triazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with appropriate electrophiles.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a thiol linkage, often using thiourea as a sulfur source.
Acetamide Formation: The final step involves the acylation of the coupled product with p-toluidine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide
- 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
The uniqueness of 2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern and the presence of the p-tolyl group. This structural feature can influence its biological activity, making it distinct from other similar compounds. The p-tolyl group may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, leading to improved efficacy or reduced toxicity.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-7-9-15(10-8-13)20-17(24)12-26-19-22-21-18-23(19)16(11-25-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNGSNIALJDQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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